molecular formula C15H16N2O B11799929 Phenyl(6-(propylamino)pyridin-3-yl)methanone

Phenyl(6-(propylamino)pyridin-3-yl)methanone

Cat. No.: B11799929
M. Wt: 240.30 g/mol
InChI Key: HTEXPHVUUVWPIR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(6-(propylamino)pyridin-3-yl)methanone typically involves the reaction of 6-bromo-3-pyridinecarboxaldehyde with propylamine, followed by a condensation reaction with benzoyl chloride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Phenyl(6-(propylamino)pyridin-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl(6-(propylamino)pyridin-3-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl(6-(propylamino)pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl(6-(propylamino)pyridin-3-yl)methanone is unique due to the presence of the propylamino group, which enhances its reactivity and potential biological activity. This structural feature distinguishes it from other pyridine derivatives and contributes to its versatility in various applications .

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

phenyl-[6-(propylamino)pyridin-3-yl]methanone

InChI

InChI=1S/C15H16N2O/c1-2-10-16-14-9-8-13(11-17-14)15(18)12-6-4-3-5-7-12/h3-9,11H,2,10H2,1H3,(H,16,17)

InChI Key

HTEXPHVUUVWPIR-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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